molecular formula C15H14O3 B8596992 Methyl 2-(3-phenoxyphenyl)acetate

Methyl 2-(3-phenoxyphenyl)acetate

Cat. No. B8596992
M. Wt: 242.27 g/mol
InChI Key: DEVITRVUTHLYIP-UHFFFAOYSA-N
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Patent
US07112599B2

Procedure details

A mixture of (3-Phenoxy-phenyl)-acetic acid (10.00 g, 0.0438 mol), 2-amino-pentanoic acid methyl ester (7.34 g, 0.0438 mol.), HBOT (6.20 g, 0.046 mol), EDC. HCl (12.59 g, 0.067 mol) and a trimethylamine (30.45 ml, 0.22 mol) in methylene chloride (150 ml) was stirred at room temperature overnight. The mixture was quenched with water and extracted with methylene chloride. The organic layer was washed with 1N HCl, then brine, dried over sodium sulfate and the solvent was removed at reduced pressure to provide 13.99 g of (3-phenoxy-phenyl)-acetic acid methyl ester as a thick oil, LC-MS M+1=342.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12.59 g
Type
reactant
Reaction Step Two
Quantity
30.45 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18]OC(=O)C(N)CCC.Cl.CN(C)C>C(Cl)Cl.C(Cl)CCl>[CH3:18][O:16][C:15](=[O:17])[CH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)CC(=O)O
Name
Quantity
7.34 g
Type
reactant
Smiles
COC(C(CCC)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
12.59 g
Type
reactant
Smiles
Cl
Name
Quantity
30.45 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.99 g
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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